(5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid
Overview
Description
(5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Mechanism of Action
Target of Action
The primary targets of (5-phenyl-4H-[1,2,4]triazol-3-yl)acetic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers . More research is needed to identify its specific targets and their roles.
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon .
Biochemical Pathways
It’s known that the presence of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in chemical compounds is associated with numerous biological properties such as antimicrobial, anti-inflammatory, and antifungal activities .
Pharmacokinetics
It’s known that the compound is a solid , which might influence its bioavailability.
Result of Action
Some related 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-phenyl-4H-[1,2,4]triazol-3-yl)acetic acid. It’s known that the compound has minimal impact on humans and the environment under general use conditions .
Biochemical Analysis
Biochemical Properties
(5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active sites of enzymes, inhibiting their activity and thereby affecting metabolic pathways . Additionally, the compound can interact with DNA or RNA, influencing gene expression and protein synthesis. These molecular interactions are critical for understanding the compound’s therapeutic potential and its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are essential for understanding the compound’s potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by inhibiting or activating specific enzymes, leading to changes in the levels of metabolites . These interactions are important for understanding how the compound affects overall cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells . These transport mechanisms are essential for understanding how the compound reaches its target sites and exerts its effects.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are crucial for understanding how the compound interacts with its target biomolecules and exerts its effects at the subcellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone, which is then reacted with hydrazine hydrate to yield 3,5-diphenyl-1H-pyrazole. This intermediate is further reacted with chloroacetic acid to form this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazoline derivatives .
Scientific Research Applications
(5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
(4-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid: Similar structure but with different substitution patterns.
(5-Phenyl-4H-1,2,3-triazol-3-yl)acetic acid: Different isomer with a 1,2,3-triazole ring instead of a 1,2,4-triazole ring.
Uniqueness
(5-phenyl-4H-1,2,4-triazol-3-yl)acetic acid is unique due to its specific substitution pattern on the triazole ring, which can lead to distinct chemical and biological properties compared to its isomers and other triazole derivatives .
Properties
IUPAC Name |
2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-9(15)6-8-11-10(13-12-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBYKFDMRGPUHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589861 | |
Record name | (3-Phenyl-1H-1,2,4-triazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328084-14-6 | |
Record name | (3-Phenyl-1H-1,2,4-triazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-Phenyl-4H-1,2,4-triazol-3-yl)acetic acid dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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